![molecular formula C13H19N7O B2784123 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine CAS No. 1334371-18-4](/img/structure/B2784123.png)
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine, also known as PDP or PF-06840003, is a novel drug compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
- Piperidines are essential building blocks in drug development. The derivatives of this compound have found their way into over twenty classes of pharmaceuticals and alkaloids . Researchers explore the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds serve as potential drug candidates due to their diverse pharmacological activities.
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors . Investigate the binding interactions and inhibitory effects of these derivatives on LSD1 activity.
- FABP4 and FABP5 are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes . Explore the interaction of 4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine derivatives with FABPs.
- Investigate the impact of these derivatives on cardiovascular function. Some compounds may exhibit hypotensive or inotropic effects in animal models .
Medicinal Chemistry and Drug Design
LSD1 Inhibitors
Fatty Acid-Binding Proteins (FABPs)
Cardiovascular Effects
Mécanisme D'action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to changes in gene expression, affecting various cellular processes including cell proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .
Result of Action
When cells (e.g., MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Propriétés
IUPAC Name |
4-(7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O/c1-2-4-19(5-3-1)12-10-11(17-18-16-10)14-13(15-12)20-6-8-21-9-7-20/h1-9H2,(H,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBVSDSCILWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.